(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h2-11,18H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYTGGKIADGJL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.
Synthesis of the cyano intermediate: The 4-(difluoromethoxy)benzaldehyde is then reacted with malononitrile in the presence of a base to form 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylonitrile.
Formation of the final product: The cyano intermediate is then reacted with N-methyl-N-phenylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₈H₁₅F₂N₂O₂
- Molecular Weight : 329.3 g/mol (calculated from ).
- Substituents :
- R₁ : 4-(difluoromethoxy)phenyl (electron-withdrawing group due to -O-CF₂H).
- R₂ : N-methyl-N-phenyl (bulky tertiary amide group).
The structural and functional similarities of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide to other α,β-unsaturated enamides allow for comparative analysis of substituent effects on physicochemical and electronic properties. Below is a detailed comparison with five analogs from the literature:
Substituent Effects on Aromatic Rings
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs) :
- The -O-CF₂H group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, the -CF₃ group in the analog from significantly increases electrophilicity, making it more reactive in Michael addition reactions .
- The -N(CH₃)₂ group in ’s compound is electron-donating, reducing the enamide’s electrophilicity but improving solubility in polar solvents .
- The imidazole-methoxy substituent in ’s compound creates significant steric bulk, which may hinder crystallization but improve target specificity .
Crystallographic and Structural Insights
- The compound from crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 12.0639 Å, b = 19.983 Å, c = 6.3960 Å, and β = 94.87°. This planar structure contrasts with the twisted conformations observed in bulkier analogs (e.g., ), highlighting how substituents influence molecular packing .
Biological Activity
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H15F2N3O
- Molecular Weight: 305.31 g/mol
This compound features a cyano group, a difluoromethoxy substituent, and a prop-2-enamide moiety, contributing to its unique biological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: Many cinnamamide derivatives have been shown to inhibit specific enzymes that play roles in disease pathways.
- Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.
- Antioxidant Properties: Compounds in this class often demonstrate antioxidant activity, which can mitigate oxidative stress in cells.
Anticonvulsant Activity
Cinnamamide derivatives have been studied for their anticonvulsant properties. For instance, similar compounds have demonstrated efficacy in various animal models of epilepsy. The following table summarizes key findings related to anticonvulsant activity:
| Compound Name | Model Used | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | Maximal Electroshock Test | 44.46 (mice, i.p.) | Intraperitoneal |
| KM-568 | 6-Hz Psychomotor Model | 71.55 (mice, i.p.) | Intraperitoneal |
These results suggest that this compound may possess similar anticonvulsant properties worthy of further investigation.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that related compounds maintain safety profiles at concentrations up to 100 µM in cell lines such as HepG2 and H9c2. This indicates a favorable therapeutic window for potential clinical applications.
Case Studies and Research Findings
- Preclinical Studies : In one study involving the administration of cinnamamide derivatives, researchers noted significant improvements in seizure thresholds across multiple models, suggesting that structural modifications could enhance therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions on the phenyl ring and alterations in the olefin linker significantly impacted biological activity, highlighting the importance of chemical design in drug development.
- Pharmacokinetics : Studies indicate that similar compounds exhibit moderate stability in liver microsomes, suggesting a favorable metabolic profile conducive to further development as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
